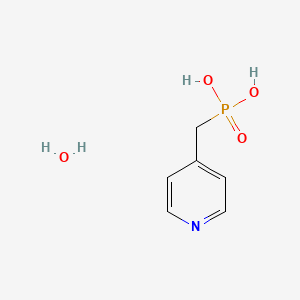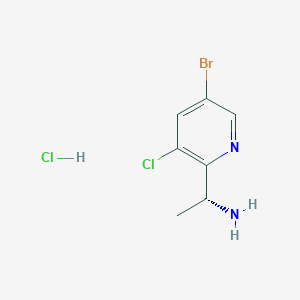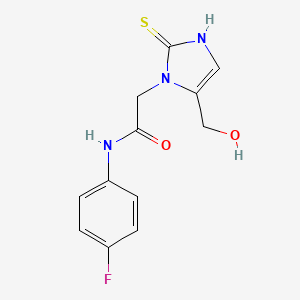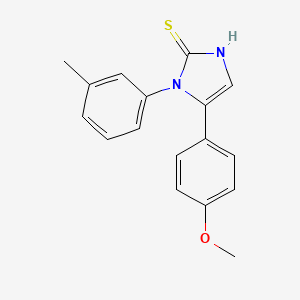
Fmoc-(Nd-1-(4,4-二甲基-2,6-二氧代-环己-1-亚甲基)乙基)-D-鸟氨酸
描述
“Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine” is a chemical compound with the molecular formula C30H34N2O6 . It’s also known as “Fmoc-L-Orn (Dde)-OH” and "(S)-2- ((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-5- ((1- (4,4-Dimethyl-2,6-Dioxocyclohexylidene)Ethyl)Amino)Pentanoic Acid" .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C30H34N2O6/c1-18 (27-25 (33)15-30 (2,3)16-26 (27)34)31-14-8-13-24 (28 (35)36)32-29 (37)38-17-23-21-11-6-4-9-19 (21)20-10-5-7-12-22 (20)23/h4-7,9-12,23-24,31H,8,13-17H2,1-3H3, (H,32,37) (H,35,36)/t24-/m0/s1" .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder . It has a predicted density of 1.236±0.06 g/cm3 . The melting point is 134-142 °C, and the predicted boiling point is 743.9±60.0 °C .科学研究应用
肽合成和保护基团的用途
该化合物主要用于肽合成领域。Fmoc 基团是固相肽合成中使用的一种临时保护基团。它在合成过程中保护胺官能团。具体来说,已发现它对保护赖氨酸、鸟氨酸和二氨基丙酸的侧链很有用。在创建修饰肽或多抗原肽系统 (MAP) 等复杂结构时,保护方案至关重要。这种保护允许顺序将氨基酸添加到不断增长的肽链中,而不会发生不必要的副反应 (Wilhelm 等人,2002 年)。
增强配体相互作用中的特异性
该化合物独特的结构允许创建支链肽,增强配体与靶蛋白相互作用的特异性和亲和力。例如,它已被用于生产二价合并配体,该配体显示出与特定蛋白质结构域(如 Abelson 激酶的 SH2 和 SH3 结构域)的增强相互作用。这些支链肽可以设计为具有更高的特异性和亲和力,这是药物开发和分子生物学研究中的一个关键方面 (Xu 等人,2004 年)。
聚合物合成
Fmoc 基团作为该化合物的一部分,也已被用于聚合物(如聚羟基氨基甲酸酯)的新型合成方法中。它的加入允许受控反应,并有助于聚合过程中环状碳酸酯基团的稳定性,确保更高的产率和产品稳定性。该应用展示了该化合物在肽合成之外的用途,涉足材料科学和聚合物化学 (Tomita 等人,2001 年)。
可持续化学实践
在绿色化学的背景下,该化合物参与了开发肽合成更可持续和环保的方法。它与 2-甲基四氢呋喃和乙酸乙酯等绿色溶剂一起使用,代表了最大程度减少肽合成对环境影响的努力,符合减少有害化学物质使用和促进化学过程中可持续性的更广泛目标 (Jad 等人,2016 年)。
作用机制
Target of Action
Fmoc-D-Orn(Dde)-OH, also known as Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid ornithine during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Dde group protects the side chain amino group of ornithine . These protecting groups prevent unwanted reactions during the synthesis process .
Biochemical Pathways
In the context of solid phase peptide synthesis (SPPS), Fmoc-D-Orn(Dde)-OH is involved in the coupling reaction of an activated Fmoc-amino acid to the resin . The Fmoc group is then removed using an organic base, such as 4-methylpiperidine . This allows the next amino acid in the sequence to be added .
Pharmacokinetics
Its bioavailability is determined by its efficiency in the peptide synthesis process .
Result of Action
The use of Fmoc-D-Orn(Dde)-OH in peptide synthesis results in the successful incorporation of the amino acid ornithine into the peptide chain with the desired sequence . The protecting groups ensure that the ornithine is added at the correct position in the sequence .
Action Environment
The action of Fmoc-D-Orn(Dde)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of resin, the coupling reagents used, and the conditions for deprotection can all impact the efficiency of the synthesis .
生化分析
Biochemical Properties
Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. The compound’s Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. Enzymes such as peptidyl transferases and proteases interact with Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine, facilitating its incorporation into peptide chains and subsequent deprotection .
Cellular Effects
Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect the function of these peptides, altering their interactions with cellular receptors and enzymes. This can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, the presence of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine involves its interaction with biomolecules at the molecular level. The compound’s Fmoc group binds to the amino group of ornithine, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by specific deprotection agents, allowing the amino group to participate in peptide bond formation. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine can inhibit or activate enzymes involved in peptide synthesis, depending on its specific interactions with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to extreme conditions can lead to the breakdown of the compound, affecting its efficacy in peptide synthesis. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with changes in cell signaling pathways and gene expression noted over extended periods.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
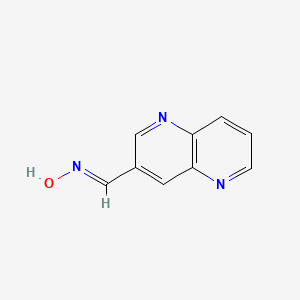
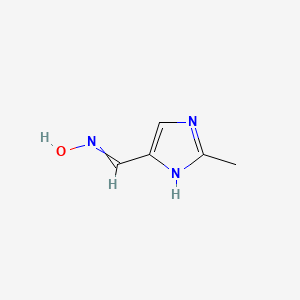
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
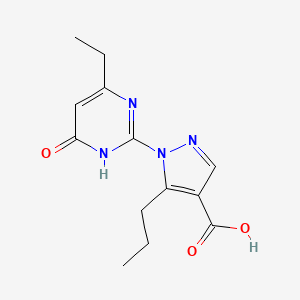
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
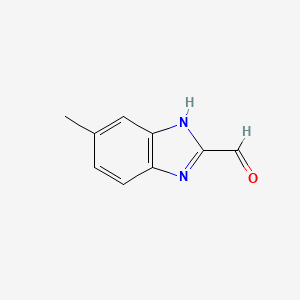
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
